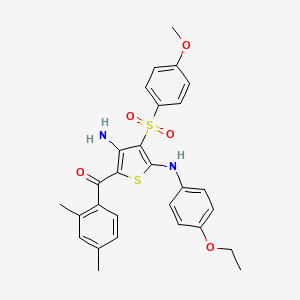

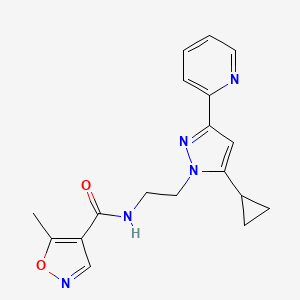

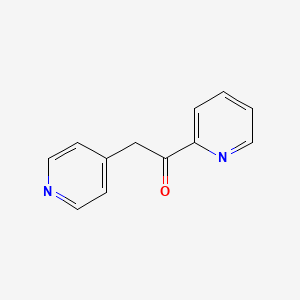

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is mentioned in a patent as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor . DGAT2 is an enzyme that plays a crucial role in the synthesis of triacylglycerides (TAGs), which are a type of fat found in the body . Inhibition of DGAT2 has been suggested as a potential treatment for non-alcoholic steatohepatitis (NASH), a liver disease characterized by the accumulation of fat .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research on pyrazole derivatives, such as the synthesis of novel pyrazolopyrimidines and their evaluation as anticancer and anti-inflammatory agents, showcases the therapeutic potential of these compounds. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential use in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Antimycobacterial Activity

The study on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlights the antimicrobial potential of pyrazole derivatives. These compounds, including those with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, showed activities up to 16 times the potency of pyrazinamide, an established antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Antibacterial Activity

The synthesis of pyrazolopyridine derivatives and their screening for antibacterial activity against both Gram-negative and Gram-positive bacteria demonstrate the broad-spectrum antibacterial properties of these compounds. Specifically, pyrazolopyridines with a carboxamide group showed moderate to good activity against strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus, underscoring their potential as antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antiallergic and Antianaphylactic Agents

Studies on benzopyrano[2,3-b]pyridines for their antiallergic activity, including their effectiveness in a reaginic PCA test in rats, highlight the therapeutic potential of pyrazole derivatives in treating allergic reactions. Compounds with specific substituents exhibited potent activity, surpassing that of disodium cromoglycate, a known antiallergic drug, suggesting their utility in developing new antiallergic treatments (Nohara et al., 1985).

Mécanisme D'action

Target of Action

The pyrazole ring is a component of many biologically active compounds, including some drugs .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrazole-containing compounds have been found to interact with a variety of biochemical pathways, depending on their specific structure and functional groups .

Propriétés

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-14(11-21-25-12)18(24)20-8-9-23-17(13-5-6-13)10-16(22-23)15-4-2-3-7-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFNMWDQDULTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

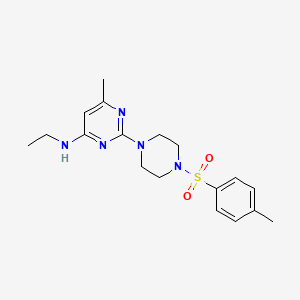

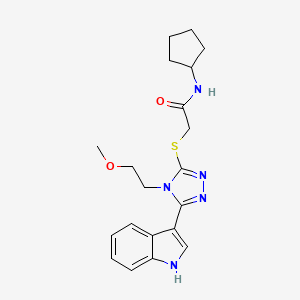

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2935692.png)

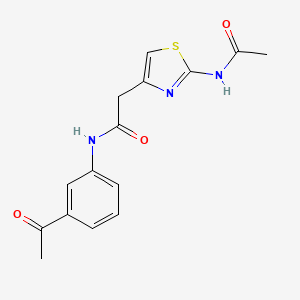

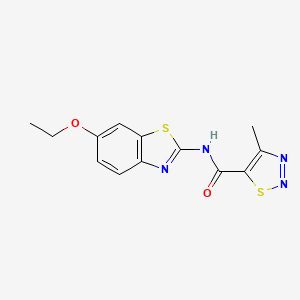

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)

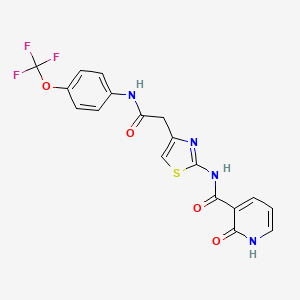

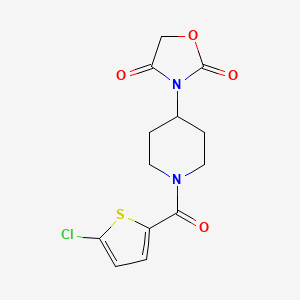

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)